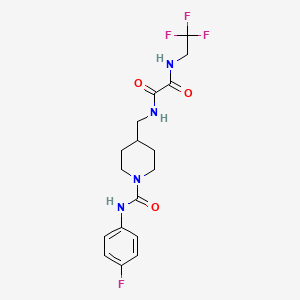

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C17H20F4N4O3 and its molecular weight is 404.366. The purity is usually 95%.

BenchChem offers high-quality N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncology: Inhibitor of Histone Methyltransferase EZH2

This compound has been identified as a potent and selective inhibitor of the enzyme EZH2, which is part of the Polycomb repressive complex 2 (PRC2). The inhibition of EZH2 has shown promise in the treatment of B-cell lymphomas and other malignancies where PRC2 plays a role in transcriptional silencing .

Medicinal Chemistry: Synthesis of Piperidin-4-yl-carbamates

The compound serves as a precursor in the synthesis of piperidin-4-yl-carbamates, which are valuable intermediates in medicinal chemistry. These intermediates can be further modified to create a variety of pharmacologically active molecules .

Anti-Fibrosis Therapy

Derivatives of this compound have shown anti-fibrotic activities, potentially offering new avenues for the treatment of fibrotic diseases. They inhibit the expression of collagen and the content of hydroxyproline in cell culture, which are key markers of fibrosis .

Design of Novel Heterocyclic Compounds

The structure of this compound allows for the construction of novel heterocyclic compounds with potential biological activities. It’s a part of the ongoing efforts in chemical biology to expand the library of molecules with diverse pharmacological actions .

Acetyl-CoA Carboxylase Inhibition

Compounds related to this oxalamide derivative have been explored for their ability to inhibit acetyl-CoA carboxylases (ACC). This inhibition has implications for modulating fatty acid biosynthesis and mitochondrial fatty acid oxidation, which is significant in metabolic disorders .

Discovery of Small Molecule Inhibitors

The compound’s framework is used in the discovery of small molecule inhibitors targeting various enzymes and receptors. This has broad applications in developing treatments for a range of diseases, including metabolic disorders and cancers .

Pharmacology: Somatostatin Subtype 5 (SSTR5) Antagonism

Research indicates that related compounds can act as antagonists for somatostatin subtype 5 (SSTR5), which has implications in endocrinology and the treatment of certain types of tumors .

Synthesis of Bicyclic Carbamates

The compound is also used in the synthesis of bicyclic carbamates, which are precursors to Sedum alkaloid derivatives. These derivatives have potential applications in organic chemistry and pharmacology .

properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F4N4O3/c18-12-1-3-13(4-2-12)24-16(28)25-7-5-11(6-8-25)9-22-14(26)15(27)23-10-17(19,20)21/h1-4,11H,5-10H2,(H,22,26)(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNIFLOMGOFZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2587465.png)

![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)

![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)